molecular formula C12H8N4O2S B11483768 7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11483768
M. Wt: 272.28 g/mol
InChI Key: XQHXUFTWMPGRPV-UHFFFAOYSA-N
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Description

7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The compound consists of a pyrano[2,3-d]pyrimidine core with an amino group, a hydroxy group, a thiophene ring, and a carbonitrile group, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene-2-carbaldehyde with malononitrile in the presence of a base to form the intermediate 2-(thiophen-2-yl)acetonitrile. This intermediate then undergoes cyclization with urea and subsequent reactions to introduce the amino and hydroxy groups, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of 7-amino-4-oxo-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile.

    Reduction: Formation of 7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the pyrano[2,3-d]pyrimidine core, along with the amino and hydroxy groups, allows for interactions with various biological targets, potentially leading to the development of new drugs.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-amino-4-hydroxy-5-(phenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile: Similar structure but with a phenyl group instead of a thiophene ring.

    7-amino-4-hydroxy-5-(furan-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.

    7-amino-4-hydroxy-5-(pyridin-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile lies in the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different heterocyclic rings.

Properties

Molecular Formula

C12H8N4O2S

Molecular Weight

272.28 g/mol

IUPAC Name

7-amino-4-oxo-5-thiophen-2-yl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C12H8N4O2S/c13-4-6-8(7-2-1-3-19-7)9-11(17)15-5-16-12(9)18-10(6)14/h1-3,5,8H,14H2,(H,15,16,17)

InChI Key

XQHXUFTWMPGRPV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N

solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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